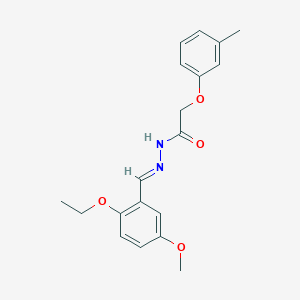![molecular formula C17H17N3O5 B5553693 (3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5553693.png)
(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a sophisticated organic molecule featuring a pyrrolidine backbone, a pyrazole moiety, and a benzodioxole ring. These components suggest the molecule's potential for biological activity and its relevance in synthetic organic chemistry for the development of pharmaceuticals, materials, or as a ligand in metal complexes.
Synthesis Analysis
The synthesis of related pyrazole derivatives typically involves multi-step reactions, starting from simple precursors to form the desired complex structure. An example includes the formation of pyrazole-3-carboxamide derivatives through reactions of acid chlorides with various nucleophiles, indicating the versatility of pyrazole chemistry in constructing complex molecules (Yıldırım, Kandemirli, & Demir, 2005).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often elucidated using spectroscopic methods, including NMR and X-ray crystallography, which provide detailed insights into the arrangement of atoms and the stereochemistry of the molecule. Such analyses are fundamental in confirming the identity of synthesized compounds and understanding their potential interactions in biological systems or with other chemicals (Stepanenko et al., 2011).
Chemical Reactions and Properties
Pyrazole derivatives participate in a variety of chemical reactions, demonstrating their reactivity and functional group compatibility. These reactions include nucleophilic substitutions, cycloadditions, and condensation reactions, which are instrumental in the construction of complex molecules with diverse biological activities. The reactivity can be tailored by substituents on the pyrazole ring, influencing the compound's overall chemical behavior (Halim & Ibrahim, 2022).
Scientific Research Applications
Functionalization Reactions of Pyrazole Derivatives
Research on pyrazole derivatives, closely related to the query compound, has shown significant interest in developing novel synthetic methodologies. For instance, studies on functionalization reactions of pyrazole compounds have demonstrated their versatility as intermediates in the synthesis of more complex molecules. These methodologies often involve the conversion of pyrazole carboxylic acids into various amides or imidazo[4,5-b]pyridines, highlighting the synthetic utility of pyrazole derivatives in constructing heterocyclic compounds with potential biological activity (Yıldırım et al., 2005).
Organometallic Complexes of Pyrazolo[3,4-b]pyridines
The synthesis and characterization of organometallic complexes incorporating pyrazolo[3,4-b]pyridine ligands have been explored for their potential as anticancer agents. These studies involve the development of ruthenium and osmium complexes, indicating the importance of pyrazole-based ligands in medicinal chemistry, particularly in the design of cyclin-dependent kinase (Cdk) inhibitors with cytotoxic activity against cancer cells (Stepanenko et al., 2011).
Antibacterial Properties of Pyrrol-1-yl Derivatives
Investigations into the antibacterial properties of pyrrol-1-yl derivatives, which share a structural motif with the query compound, have demonstrated the potential of these compounds in addressing microbial resistance. Specific studies have synthesized hydrazides of pyrrol-1-ylthieno[2,3-b]pyridin-2-carboxylic acid and evaluated their antibacterial efficacy, providing insights into the development of new antimicrobial agents (Kostenko et al., 2015).
Pyridine and Fused Pyridine Derivatives
The synthesis and biological evaluation of pyridine and fused pyridine derivatives, including triazolopyridines, pyridotriazines, and pyridine–pyrazole hybrids, have been reported. These compounds have undergone molecular docking screenings and exhibited antimicrobial and antioxidant activities, highlighting their potential in drug discovery and development (Flefel et al., 2018).
properties
IUPAC Name |
(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-(1-methylpyrazole-4-carbonyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-19-6-11(5-18-19)16(21)20-7-12(13(8-20)17(22)23)10-2-3-14-15(4-10)25-9-24-14/h2-6,12-13H,7-9H2,1H3,(H,22,23)/t12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFAWIPWHLSDMT-QWHCGFSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N2CC(C(C2)C(=O)O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-(1-methylpyrazole-4-carbonyl)pyrrolidine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/structure/B5553616.png)


![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperidine](/img/structure/B5553637.png)
![2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5553656.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5553657.png)
![3-(1H-imidazol-2-yl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine](/img/structure/B5553665.png)
![N-[2-(2-fluorophenyl)ethyl]-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide](/img/structure/B5553668.png)

![5-{[(3S*,4R*)-3-(dimethylamino)-4-propyl-1-pyrrolidinyl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B5553674.png)
![N-[3-(3-methyl-3-phenylpiperidin-1-yl)-3-oxopropyl]methanesulfonamide](/img/structure/B5553677.png)
![2-[3-(5-fluoro-1H-benzimidazol-2-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5553684.png)
